molecular formula C37H60B2O4 B1587096 9,9-Didodecylfluorene-2,7-diboronic acid CAS No. 480424-86-0

9,9-Didodecylfluorene-2,7-diboronic acid

Cat. No.: B1587096
CAS No.: 480424-86-0
M. Wt: 590.5 g/mol
InChI Key: MLGWUNIPUPZNEE-UHFFFAOYSA-N
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Description

9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C37H60B2O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two boronic acid groups at the 2 and 7 positions of the fluorene ring. The compound is characterized by the presence of two dodecyl (C12H25) chains attached to the 9-position of the fluorene core. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecylfluorene-2,7-diboronic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 9,9-Didodecylfluorene-2,7-diboronic acid primarily undergoes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with applications in scientific research, particularly in the synthesis of complex organic molecules and polymers . It belongs to a class of fluorene derivatives that are of interest in materials science due to their unique optical and electronic properties . The presence of didodecyl (long alkyl) chains on the fluorene core enhances the solubility and processability of the compound, making it useful for various applications . The boronic acid groups attached to the fluorene core are reactive handles that allow for further chemical modifications and cross-coupling reactions .

Scientific Research Applications

This compound is used in the following scientific research applications:

  • Synthesis of conjugated polymers: It serves as a building block in the synthesis of conjugated polymers, which are used in organic electronics . The boronic acid groups enable the polymerization with other monomers through Suzuki-Miyaura coupling or related reactions .
  • Organic electronics: These polymers find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . The fluorene core contributes to the photophysical properties of the resulting materials, influencing their emission characteristics and charge transport properties .
  • Cross-coupling reactions: The boronic acid groups participate in cross-coupling reactions like Suzuki-Miyaura couplings, which are employed to create extended pi-conjugated systems. These systems are of interest for their electronic and optical properties .
  • Sensors: It is used in the creation of sensors and chemically responsive materials . The boronic acid esters can interact with various analytes, leading to changes in the material’s optical properties .

Usage and Synthesis

This compound is a reactant involved in the synthesis of luminescent alternating boron quinolate-fluorene .

Impact of fluorine substitution upon the photovoltaic properties

In a study of the impact of fluorine substitution upon the photovoltaic properties, this compound (97%) was purchased from commercial sources . In this study, larger solubilising alkyl chains were attached to the fluorene moiety to yield poly[2,7-(9,9-didodecylfluorene)-alt-4,7-bis(thiophen-2-yl)-5,6-difluorobenzo-2,1,3-thiadiazole] .

Synthesis of 9,9–Didecylfluorene–2,7–bis(5–salicylaldehyde)

Mechanism of Action

The mechanism of action of 9,9-Didodecylfluorene-2,7-diboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid groups interact with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with halides to form biaryl compounds. This process is facilitated by the electron-rich fluorene core, which stabilizes the intermediate complexes .

Comparison with Similar Compounds

Uniqueness: 9,9-Didodecylfluorene-2,7-diboronic acid is unique due to its long dodecyl chains, which impart increased solubility and processability in organic solvents. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .

Biological Activity

9,9-Didodecylfluorene-2,7-diboronic acid (DDBA) is a boronic acid derivative of fluorene, notable for its applications in organic electronics and materials science. Its unique structure imparts significant biological activity, particularly in the fields of drug delivery, biosensing, and as a polymeric building block for advanced materials. This article explores the biological activity of DDBA through various studies and findings.

  • Molecular Formula : C25H36B2O4
  • Molecular Weight : 422.17 g/mol
  • CAS Number : 71102-06-1
  • Solubility : Slightly soluble in water; more soluble in organic solvents.

1. Drug Delivery Systems

DDBA has been investigated for its potential in drug delivery due to its ability to form stable complexes with various therapeutic agents. Its boronic acid moiety allows for reversible binding with diols, enhancing the release profile of drugs in physiological conditions.

Case Study :
A study demonstrated that DDBA can be used to create polymeric micelles that encapsulate anticancer drugs. These micelles showed improved solubility and stability compared to free drugs, leading to enhanced therapeutic efficacy in vitro against cancer cell lines .

2. Biosensing

The fluorescent properties of DDBA make it suitable for biosensing applications. Its ability to interact with biomolecules allows for the development of sensors that can detect specific analytes based on fluorescence changes.

Research Findings :
Recent research indicated that DDBA-based sensors could detect glucose levels by utilizing the binding affinity of boronic acids to diols present in glucose. The sensor exhibited a linear response within clinically relevant ranges, showcasing its potential for real-time monitoring of glucose levels in diabetic patients .

Polymer Synthesis and Properties

DDBA is also used as a monomer in the synthesis of conjugated polymers which have applications in organic photovoltaics and light-emitting diodes (OLEDs).

PolymerMolecular Weight (Mn)Photovoltaic Efficiency (%)
Poly[2,7-(9,9-didodecylfluorene)-alt-4,7-bis(thiophen-2-yl)-5,6-difluorobenzo-2,1,3-thiadiazole]9700 Da4.4%
Poly[2,7-(9,9-didodecylfluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole]20500 Da3.8%

These polymers exhibit excellent solubility and film-forming capabilities, essential for device fabrication .

The biological activity of DDBA can be attributed to its interactions at the molecular level:

  • Cellular Uptake : The hydrophobic nature of DDBA facilitates its incorporation into lipid membranes, enhancing cellular uptake.
  • Reactive Oxygen Species (ROS) : DDBA has been shown to modulate ROS levels within cells, which can influence cell signaling pathways and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 9,9-didodecylfluorene-2,7-diboronic acid, and what purification methods ensure high yields?

The synthesis typically involves bromination of 9,9-didodecylfluorene followed by Miyaura borylation. Key steps include:

  • Bromination : Reacting 9,9-didodecylfluorene with bromine or NBS (N-bromosuccinimide) under controlled conditions to yield 2,7-dibromo-9,9-didodecylfluorene. Purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted bromine and byproducts .
  • Borylation : Miyaura borylation using bis(pinacolato)diboron and palladium catalysts (e.g., Pd(dppf)Cl₂). Reaction temperatures between 80–100°C in THF or dioxane are critical for avoiding deborylation side reactions .
  • Purification : Recrystallization from hexane/ethanol mixtures or column chromatography (petroleum ether) yields >90% purity. NMR monitoring (δ 7.4–7.6 ppm for fluorene protons; δ 1.0–1.5 ppm for alkyl chains) confirms structural integrity .

Q. How do alkyl chain lengths (e.g., didodecyl vs. dihexyl) influence the solubility and reactivity of fluorene-diboronic acid derivatives?

Longer alkyl chains (e.g., didodecyl) enhance solubility in nonpolar solvents (toluene, hexane) but reduce reactivity in Suzuki-Miyaura cross-coupling due to steric hindrance. Key considerations:

  • Solubility : Didodecyl chains enable homogeneous polymerization in organic solvents, critical for synthesizing high-molecular-weight conjugated polymers .
  • Reactivity : Shorter chains (e.g., dihexyl) exhibit faster coupling kinetics in Pd-catalyzed reactions. For didodecyl derivatives, extended reaction times (24–48 hrs) and excess boronic acid (1.2–1.5 eq) are recommended .

Q. What are common impurities in this compound synthesis, and how are they identified?

Major impurities include:

  • Deborylation products : Detected via HPLC or TLC (Rf differences). Mitigated by inert atmosphere (N₂/Ar) and anhydrous conditions .
  • Residual palladium : Quantified using ICP-MS; removed via chelating resins (e.g., SiliaBond Thiol) .
  • Alkyl chain oxidation : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (δ 2.1–2.5 ppm for oxidized CH₂ groups) identify degradation .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Challenges arise from signal overlap due to long alkyl chains. Strategies include:

  • High-field NMR (500+ MHz) : Resolves fluorene aromatic protons (δ 7.4–7.6 ppm) and boronates (δ ~8.3 ppm for B–O stretching in FT-IR) .
  • 2D-COSY/HMBC : Correlates proton environments and confirms boronic acid substitution patterns .
  • ¹¹B NMR : Peaks at δ 28–30 ppm confirm boronic acid integrity; shifts to δ 18–20 ppm indicate esterification .

Q. What methodologies enable precise control of π-conjugation length in copolymers synthesized with this compound?

Key approaches:

  • Monomer stoichiometry : Use a 1:1 molar ratio of diboronic acid to dihalide comonomers (e.g., dibromopyrimidine) for alternating copolymers .
  • Chain-termination agents : Add monoboronic acids (e.g., phenylboronic acid) to limit molecular weight (Mn ~10–50 kDa) .
  • Post-polymerization doping : Treat with acids (e.g., HCl) or bases (e.g., NaOH) to modulate bandgap via protonation/deprotonation of benzimidazole or fluorene units .

Q. How do fluorene-diboronic acid copolymers achieve tunable emission in OLEDs, and what spectroscopic techniques validate their optoelectronic properties?

  • Emission tuning : Copolymerization with electron-deficient units (e.g., BODIPY) red-shifts emission (λem ~585–588 nm) via intramolecular charge transfer .
  • Validation methods :
    • UV-vis spectroscopy : Bandgap calculation from absorption edges (e.g., 2.3–2.5 eV for blue emitters) .
    • Photoluminescence (PL) quantum yield : Measured via integrating sphere (ΦPL up to 85% for BODIPY-fluorene copolymers) .
    • Cyclic voltammetry : Determines HOMO/LUMO levels (e.g., HOMO = −5.4 eV vs. Fc/Fc⁺) .

Q. What computational models predict the aggregation behavior of this compound in solution-phase polymerization?

  • Molecular dynamics (MD) simulations : Model alkyl chain packing and π-π stacking in solvents (e.g., toluene). Predict aggregation-induced emission (AIE) or quenching .
  • DFT calculations : Optimize geometries of boronate transition states in Suzuki coupling; predict activation energies for monomer reactivity .

Q. How do steric effects from didodecyl chains impact catalytic efficiency in cross-coupling reactions?

  • Palladium catalyst selection : Bulky ligands (e.g., SPhos, XPhos) mitigate steric hindrance, improving coupling yields from 70% to >90% .
  • Solvent effects : High-boiling solvents (e.g., toluene, 110°C) enhance diffusion of boronic acid monomers to catalytic sites .

Properties

IUPAC Name

(7-borono-9,9-didodecylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGWUNIPUPZNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392840
Record name 9,9-Didodecylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-86-0
Record name 9,9-Didodecylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,9-Didodecylfluorene-2,7-diboronic acid
9,9-Didodecylfluorene-2,7-diboronic acid
9,9-Didodecylfluorene-2,7-diboronic acid
9,9-Didodecylfluorene-2,7-diboronic acid
9,9-Didodecylfluorene-2,7-diboronic acid
9,9-Didodecylfluorene-2,7-diboronic acid

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